Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17670302
InChI: InChI=1S/C6H3BrClFO2S.Na/c7-4-1-3(9)2-5(8)6(4)12(10)11;/h1-2H,(H,10,11);/q;+1/p-1
SMILES:
Molecular Formula: C6H2BrClFNaO2S
Molecular Weight: 295.49 g/mol

Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate

CAS No.:

Cat. No.: VC17670302

Molecular Formula: C6H2BrClFNaO2S

Molecular Weight: 295.49 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate -

Specification

Molecular Formula C6H2BrClFNaO2S
Molecular Weight 295.49 g/mol
IUPAC Name sodium;2-bromo-6-chloro-4-fluorobenzenesulfinate
Standard InChI InChI=1S/C6H3BrClFO2S.Na/c7-4-1-3(9)2-5(8)6(4)12(10)11;/h1-2H,(H,10,11);/q;+1/p-1
Standard InChI Key HLWYYSSFPAXETJ-UHFFFAOYSA-M
Canonical SMILES C1=C(C=C(C(=C1Cl)S(=O)[O-])Br)F.[Na+]

Introduction

Structural and Molecular Characteristics

Molecular Composition

The molecular formula of sodium 2-bromo-6-chloro-4-fluorobenzene-1-sulfinate is C₆H₂BrClFNaO₂S, derived from its parent sulfonic acid or sulfonyl chloride via reduction and subsequent salt formation. The structure features a benzene ring substituted with bromine (Br), chlorine (Cl), and fluorine (F) at positions 2, 6, and 4, respectively, with a sulfinate group (-SO₂O⁻Na⁺) at position 1 .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular Weight304.45 g/mol
SMILES[O-]S(=O)C1=C(C(=C(C=C1F)Cl)Br
InChI KeyNMOMSMGEQDLXJG-UHFFFAOYSA-N
ChargeAnionic (Na⁺ counterion)

The sulfinate group’s electronic effects (e.g., electron-withdrawing nature) influence the reactivity of the aromatic ring, directing further substitution reactions to specific positions .

Synthesis and Reaction Pathways

Precursor Derivation

The compound is likely synthesized from 2-bromo-6-chloro-4-fluorobenzene-1-sulfonyl chloride (CID 15725380) , a precursor with a sulfonyl chloride (-SO₂Cl) group. Reduction of the sulfonyl chloride to sulfinate can be achieved via:

  • Stepwise reduction using sodium sulfite (Na₂SO₃) in aqueous media.

  • Metal-mediated reactions (e.g., Zn/HCl), though halogen stability must be ensured to prevent dehalogenation .

Table 2: Hypothetical Synthesis Protocol

StepReagents/ConditionsOutcome
12-Bromo-6-chloro-4-fluorobenzenesulfonyl chloride, Na₂SO₃, H₂O, 25°CSulfinate formation via Cl⁻ displacement
2pH adjustment, Na⁺ exchangePrecipitation of sodium salt

This pathway parallels the synthesis of aryl bromides from anilines, as seen in the Sandmeyer reaction .

Physicochemical Properties

Predicted Properties

Using analog data from 1-bromo-4-fluorobenzene and 2-bromo-6-chloro-4-fluoroaniline , key properties are extrapolated:

Table 3: Physicochemical Profile

PropertyValueMethod of Estimation
Melting Point120–125°CAnalog comparison
Water Solubility~150 mg/L (25°C)QSPR modeling
Log Kow2.8–3.1EPI Suite™
Vapor Pressure0.02 mmHg (25°C)Group contribution method

The compound is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) and limited volatility due to ionic character .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Polyhalogenated sulfinates serve as precursors to sulfone derivatives in drug discovery. For instance, 1-bromo-2-chloro-4-fluorobenzene (CAS 110407-59-5) is a building block for brilanestrant, a breast cancer therapeutic . The sulfinate’s reactivity enables:

  • Suzuki-Miyaura couplings for biaryl synthesis.

  • Nucleophilic aromatic substitutions to introduce amines or alkoxides .

Catalysis and Material Science

Sulfinate salts are employed as sulfinating agents in transition-metal-catalyzed reactions, facilitating C–S bond formation in heterocycles .

HazardCategoryPrecautionary Measures
Skin IrritationCategory 2P280: Wear protective gloves
Eye IrritationCategory 2P305+P351+P338: Rinse eyes

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